4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole
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Overview
Description
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features both furan and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran moiety suggests potential biological activity, while the isoxazole ring is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole can be achieved through various synthetic routes. One common method involves the reaction of a β-ketoester with hydroxylamine and an aromatic aldehyde under mild conditions. This multicomponent reaction is known for its efficiency and good atom economy . The reaction can be carried out in a continuous flow photochemical reactor, which allows for shorter reaction times and higher yields compared to traditional methods that use heating or catalysis .
Chemical Reactions Analysis
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The stability of the isoxazole ring makes this compound useful in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is similar to that of other nitrofuran-based compounds, which are known to exert their effects through oxidative stress.
Comparison with Similar Compounds
4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:
3-Methyl-4-arylmethylene isoxazole-5(4H)-ones: These compounds also feature an isoxazole ring and are known for their bioactive properties.
Nitrofuran derivatives: Compounds like nitrofurantoin and furazolidone share the nitrofuran moiety and are used as antimicrobial agents.
The uniqueness of this compound lies in its combination of the nitrofuran and isoxazole rings, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
63008-41-3 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4,5-dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(2)15-10-9(5)7-3-4-8(14-7)11(12)13/h3-6H,1-2H3 |
InChI Key |
KXTSBJLZJLKQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
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